molecular formula C16H8S3 B1353139 7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene CAS No. 74902-84-4

7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene

Cat. No.: B1353139
CAS No.: 74902-84-4
M. Wt: 296.4 g/mol
InChI Key: HNDGEYCCZGRMTN-UHFFFAOYSA-N
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Description

Thieno[3,2-f:4,5-f]bis1benzothiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a fused ring system containing thiophene and benzene rings. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Thieno[3,2-f:4,5-f]bis1benzothiophene plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The nature of these interactions often involves the binding of Thieno[3,2-f:4,5-f]bis1benzothiophene to the active sites of these enzymes, thereby influencing their activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, affecting their function and, consequently, the signaling processes.

Cellular Effects

The effects of Thieno[3,2-f:4,5-f]bis1benzothiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Thieno[3,2-f:4,5-f]bis1benzothiophene has been found to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Furthermore, it can affect cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Molecular Mechanism

The mechanism of action of Thieno[3,2-f:4,5-f]bis1benzothiophene at the molecular level involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Thieno[3,2-f:4,5-f]bis1benzothiophene can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thieno[3,2-f:4,5-f]bis1benzothiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thieno[3,2-f:4,5-f]bis1benzothiophene remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of Thieno[3,2-f:4,5-f]bis1benzothiophene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cell death. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dosage in determining the safety and efficacy of Thieno[3,2-f:4,5-f]bis1benzothiophene.

Metabolic Pathways

Thieno[3,2-f:4,5-f]bis1benzothiophene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Thieno[3,2-f:4,5-f]bis1benzothiophene can influence the activity of cofactors involved in metabolic reactions, further modulating its effects on cellular function.

Transport and Distribution

The transport and distribution of Thieno[3,2-f:4,5-f]bis1benzothiophene within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, Thieno[3,2-f:4,5-f]bis1benzothiophene can bind to proteins that facilitate its distribution to different cellular compartments. These interactions are crucial for its localization and accumulation within the cell.

Subcellular Localization

The subcellular localization of Thieno[3,2-f:4,5-f]bis1benzothiophene plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Thieno[3,2-f:4,5-f]bis1benzothiophene may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its biochemical properties and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-f:4,5-f]bis1benzothiophene can be synthesized through various methods. One common approach involves the functionalization of dibromo-substituted thieno[3,2-f:4,5-f]bis1benzothiophene via either a Negishi or a Stille cross-coupling procedure . These reactions typically require palladium catalysts and specific ligands to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of thieno[3,2-f:4,5-f]bis1benzothiophene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-f:4,5-f]bis1benzothiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Thieno[3,2-f:4,5-f]bis1benzothiophene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dinaphtho[2,3-b2’,3’-d]thiophene: Another heterocyclic compound with similar electronic properties.

    Benzothiophene: A simpler compound with a similar fused ring system.

Uniqueness

Thieno[3,2-f:4,5-f]bis1benzothiophene is unique due to its specific ring structure, which provides distinct electronic properties compared to other similar compounds. Its ability to form two-dimensionally ordered herringbone packing structures and its optimized ionization potential make it a valuable material for high-performance electronic applications .

Properties

IUPAC Name

7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8S3/c1-3-17-13-7-15-11(5-9(1)13)12-6-10-2-4-18-14(10)8-16(12)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDGEYCCZGRMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=C(C=C21)C4=C(S3)C=C5C(=C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459941
Record name Thieno[3,2-f:4,5-f]bis[1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74902-84-4
Record name Thieno[3,2-f:4,5-f]bis[1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene
Reactant of Route 2
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene
Reactant of Route 3
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene
Reactant of Route 4
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene
Reactant of Route 5
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene
Reactant of Route 6
7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene

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